molecular formula C21H21FN4O3S B2834813 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide CAS No. 1326817-28-0

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Numéro de catalogue: B2834813
Numéro CAS: 1326817-28-0
Poids moléculaire: 428.48
Clé InChI: BVXUTVAFFKAPEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide features a pyrido[4,3-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a furan-2-ylmethyl group.

  • A heterocyclic pyrido-pyrimidinone scaffold, known for interactions with enzymes and receptors.
  • A 4-fluorobenzyl group, which enhances lipophilicity and membrane permeability.
  • A sulfanyl-acetamide bridge, offering flexibility for molecular interactions.
  • A furan-2-ylmethyl substituent, contributing to π-π stacking or hydrogen bonding.

Propriétés

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUTVAFFKAPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects.

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazolo[4,3-d]pyrimidinone Derivatives

Example : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()

  • Core: Pyrazolo[4,3-d]pyrimidinone (vs. pyrido[4,3-d]pyrimidinone in the target compound).
  • Key Differences :
    • Replacement of the pyridine ring with a pyrazole ring reduces aromaticity and alters electron density.
    • Substituents: Ethyl and methyl groups at positions 1 and 3 enhance steric bulk.
  • Implications : Pyrazole-containing analogs are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets .
Benzothieno[2,3-d]pyrimidinone Derivatives

Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()

  • Core: Benzothieno[2,3-d]pyrimidinone (vs. pyrido-pyrimidinone).
  • Key Differences :
    • A benzene-fused thiophene ring increases hydrophobicity.
    • Ethoxyphenyl and methylphenyl substituents modulate solubility and target affinity.
  • Implications: Benzothieno-pyrimidinones are frequently associated with anticancer activity, particularly in topoisomerase inhibition .

Substituent Variations

Acetamide Side Chain Modifications

Example: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(aryl/heteryl)acetamides ()

  • Structure : Varied aryl/heteroaryl groups (e.g., 2-ethylphenyl, benzyl) replace the furan-2-ylmethyl group.
  • Impact :
    • Antimicrobial Activity : Benzyl-substituted analogs (e.g., compound 5 in ) showed MIC values of 4–8 µg/mL against Staphylococcus aureus .
    • Electron-Withdrawing Groups : Fluorobenzyl (as in the target compound) may enhance metabolic stability compared to ethoxyphenyl .
Fluorinated Substituents

Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structure : Dual fluorine atoms on chromene and phenyl rings.
  • Bioactivity : Exhibited IC₅₀ = 12 nM against breast cancer cell lines (MCF-7) via ferroptosis induction .

Pharmacokinetic and Physicochemical Properties

Compound Core Structure Molecular Weight LogP* (Predicted) Key Bioactivity
Target Compound Pyrido[4,3-d]pyrimidinone ~480.5 g/mol 2.8 N/A (Structural analog data used)
Pyrazolo[4,3-d]pyrimidinone analog () Pyrazolo[4,3-d]pyrimidinone ~498.6 g/mol 3.1 Kinase inhibition (hypothesized)
Benzothieno[2,3-d]pyrimidinone analog () Benzothieno[2,3-d]pyrimidinone ~520.6 g/mol 4.2 Topoisomerase inhibition
Thieno[2,3-d]pyrimidinone analog () Thieno[2,3-d]pyrimidinone ~450.4 g/mol 2.5 Antimicrobial (MIC = 4–8 µg/mL)

*LogP calculated using fragment-based methods.

Q & A

Synthesis and Optimization

Basic: What are the typical synthetic routes for this compound, and what key intermediates are involved? The synthesis involves multi-step organic reactions, often starting with condensation of fluorobenzyl-substituted pyrido[4,3-d]pyrimidine precursors with thioacetamide derivatives. Key intermediates include the hexahydropyrido-pyrimidinone core and furan-2-ylmethylamine coupling partners. Solvents like dimethylformamide (DMF) or dichloromethane are used to facilitate nucleophilic thiol substitution reactions, with purification via column chromatography .

Advanced: How can reaction yields be optimized during the sulfanyl-acetamide coupling step? Yield optimization requires precise control of reaction parameters:

  • Temperature: Maintain 50–60°C to balance reactivity and avoid decomposition.
  • Catalysts: Use mild bases (e.g., triethylamine) to deprotonate thiol groups without side reactions.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate intermediate.
    Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR (1H/13C): Assign peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), furan methylene (δ 4.3–4.5 ppm), and pyrido-pyrimidine carbonyl (δ 165–170 ppm in 13C).
  • HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.
  • IR: Validate carbonyl (1680–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) stretches .

Advanced: How can conflicting NMR data (e.g., overlapping peaks) be resolved?

  • 2D NMR (COSY, HSQC): Resolve ambiguities in proton-proton coupling and carbon-proton correlations.
  • Variable Temperature NMR: Reduce signal overlap by altering sample temperature.
  • Deuteration Studies: Use deuterated solvents (e.g., DMSO-d6) to simplify splitting patterns .

Physicochemical Properties

Basic: What are the solubility and stability profiles of this compound?

  • Solubility: Freely soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL), but poorly in aqueous buffers (pH 7.4).
  • Stability: Stable at −20°C for >6 months; avoid prolonged exposure to light or humidity to prevent thioether oxidation .

Advanced: How can solubility be improved for in vitro bioassays without compromising stability?

  • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility.
  • Salt Formation: Synthesize sodium or potassium salts of the sulfanyl group (requires pH adjustment to 8–9).
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Biological Activity Screening

Basic: What in vitro assays are recommended for initial biological screening?

  • Kinase Inhibition: Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Metabolic Stability: Assess hepatic clearance via liver microsomal assays .

Advanced: How can contradictory cytotoxicity data across cell lines be interpreted?

  • Mechanistic Profiling: Perform transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant cells.
  • Target Engagement: Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets.
  • Pharmacokinetic Modeling: Correlate intracellular drug accumulation (LC-MS/MS) with efficacy .

Functional Group Reactivity

Basic: Which functional groups are most reactive in this compound?

  • Thioether (S-alkyl): Prone to oxidation (e.g., to sulfoxide/sulfone) under oxidative conditions.
  • Acetamide (N-(furan-2-ylmethyl)): Susceptible to hydrolysis under strong acidic/basic conditions.
  • Fluorobenzyl Group: Participates in π-π stacking interactions in biological targets .

Advanced: How can the thioether group be selectively modified for SAR studies?

  • Oxidation Control: Use m-CPBA (meta-chloroperbenzoic acid) at 0°C to selectively generate sulfoxide derivatives.
  • Alkylation Protection: Temporarily protect the thioether with tert-butyl groups during functionalization of other moieties.
  • Click Chemistry: Introduce azide/alkyne handles via Michael addition for bioconjugation .

Computational Modeling

Advanced: What computational strategies predict binding modes to kinase targets?

  • Docking (AutoDock Vina): Use the pyrido-pyrimidine core as an anchor in ATP-binding pockets (e.g., CDK2, PDB: 1AQ1).
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with hinge regions.
  • Free Energy Perturbation (FEP): Calculate ΔΔG for fluorobenzyl vs. non-fluorinated analogs to quantify hydrophobic contributions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.